2-(2-fluorobenzamido)benzamide
CAS No.: 349135-16-6
Cat. No.: VC11058568
Molecular Formula: C14H11FN2O2
Molecular Weight: 258.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349135-16-6 |
|---|---|
| Molecular Formula | C14H11FN2O2 |
| Molecular Weight | 258.25 g/mol |
| IUPAC Name | 2-[(2-fluorobenzoyl)amino]benzamide |
| Standard InChI | InChI=1S/C14H11FN2O2/c15-11-7-3-1-5-9(11)14(19)17-12-8-4-2-6-10(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
| Standard InChI Key | ODODUFCDFDQOGF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of two benzamide moieties linked via an amide bond, with a fluorine atom at the ortho position of one benzene ring. The IUPAC name, 2-[(2-fluorobenzoyl)amino]benzamide, reflects this arrangement. Key identifiers include:
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SMILES:
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InChIKey: ODODUFCDFDQOGF-UHFFFAOYSA-N.
The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, enhancing the compound’s dipole moment and influencing its interaction with biological targets. The amide groups facilitate hydrogen bonding, which may improve solubility and binding affinity in aqueous environments.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(2-fluorobenzamido)benzamide typically involves sequential amidation and fluorination steps. A generalized approach includes:
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Benzoyl Chloride Formation: Reacting 2-fluorobenzoic acid with thionyl chloride to generate 2-fluorobenzoyl chloride.
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Amidation: Coupling 2-fluorobenzoyl chloride with 2-aminobenzamide in the presence of a base like triethylamine.
Alternative methods, as inferred from related benzamide syntheses , may employ:
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Fluorination Reagents: Potassium fluoride or cesium fluoride for introducing fluorine.
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Catalysts: Palladium or nickel catalysts for hydrogenation steps in dechlorination .
Challenges and Solutions
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Regioselectivity: Ensuring fluorination occurs exclusively at the ortho position requires controlled reaction conditions, such as low temperatures and anhydrous solvents.
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Byproduct Formation: Chromatography or recrystallization is often necessary to isolate the pure product, as seen in analogous syntheses .
Industrial and Material Science Applications
Agrochemical Development
Fluorinated benzamides are explored as herbicides and fungicides. The compound’s stability under UV light and soil persistence make it a candidate for slow-release formulations.
Polymer Science
The rigid aromatic backbone and hydrogen-bonding capacity may enhance polymer thermal stability. Incorporating 2-(2-fluorobenzamido)benzamide into polyamides or polyimides could improve mechanical strength in high-performance materials.
Future Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Derivatization: Explore substitutions at the para position of the non-fluorinated benzene ring to enhance bioactivity.
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Green Synthesis: Optimize routes using biodegradable catalysts or solvent-free conditions to reduce environmental impact .
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